molecular formula C13H8F3NO3 B1398018 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-14-8

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B1398018
CAS No.: 869109-14-8
M. Wt: 283.2 g/mol
InChI Key: HFJHPBHICQXUBD-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C13H8F3NO3. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, linked to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the reaction of 4-(trifluoromethyl)pyridine-2-ol with 4-iodobenzoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine derivative displaces the iodine atom on the benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to its combination of a trifluoromethyl-pyridine structure with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHPBHICQXUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217645
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869109-14-8
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869109-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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